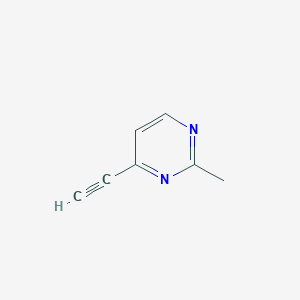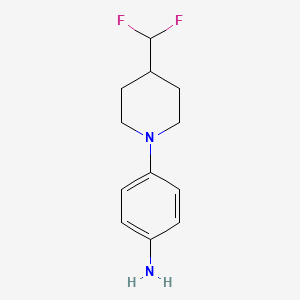
4-(4-(ジフルオロメチル)ピペリジン-1-イル)アニリン
説明
4-(4-(Difluoromethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H16F2N2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Difluoromethyl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Difluoromethyl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
以下は、明確化のために別々のセクションに整理された、「4-(4-(ジフルオロメチル)ピペリジン-1-イル)アニリン」の科学研究用途に関する包括的な分析です。
抗マラリア活性
ピペリジン誘導体は、マラリア治療の可能性について研究されてきました。 研究によると、特定の1,4-二置換ピペリジンは、クロロキン感受性および耐性株のマラリア原虫に対して抗マラリア活性を示すことが示されています .
抗菌剤
合成ピペリジン化合物は、その抗菌特性について評価されています。 ピペリジン-4-イル誘導体から合成された新規化合物は、抗菌剤として可能性を示しています .
抗酸化特性
ピペリンに見られるようなピペリジン部分構造は、フリーラジカルを阻害することにより、顕著な抗酸化作用を示します . これは、「4-(4-(ジフルオロメチル)ピペリジン-1-イル)アニリン」のような誘導体が、同様の抗酸化用途のために探索できることを示唆しています。
創薬
ピペリジン核は、多くの薬理学的に活性な化合物に見られる共通の特徴です。 生物活性に寄与する構造的および化学的特性のために、創薬の取り組みによく含まれています .
生物学的化合物の合成
ピペリジン誘導体は、生物学的に興味深い化合物の合成に使用されており、さまざまな治療効果を持つ新規薬剤の開発につながる可能性があります .
作用機序
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its bioavailability.
Result of Action
Piperidine derivatives have been shown to exert various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its stability and efficacy in different environments.
生化学分析
Biochemical Properties
4-(4-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division and proliferation
Cellular Effects
The effects of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit antiproliferative activity, which can lead to the inhibition of cancer cell growth . Additionally, it may impact cell signaling pathways that regulate cell cycle progression and apoptosis, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to tubulin and inhibit its polymerization is a key mechanism of action . This inhibition disrupts the formation of microtubules, which are essential for cell division, thereby preventing the proliferation of cancer cells.
特性
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDBGFZVBYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


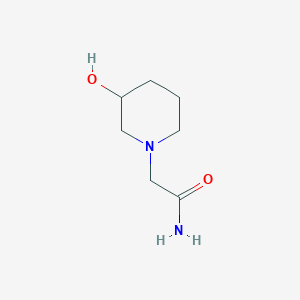
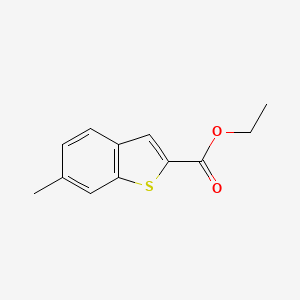
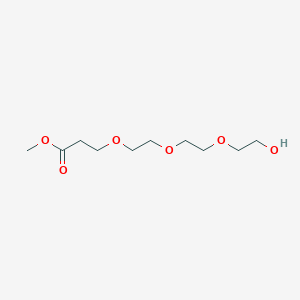
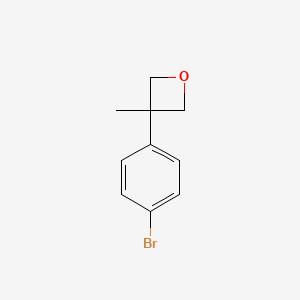
amine](/img/structure/B1488315.png)
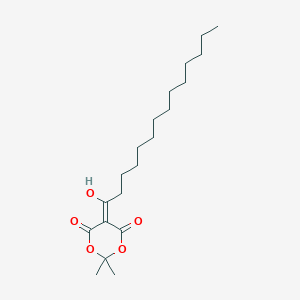
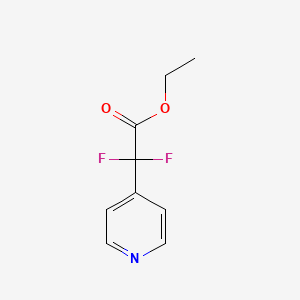
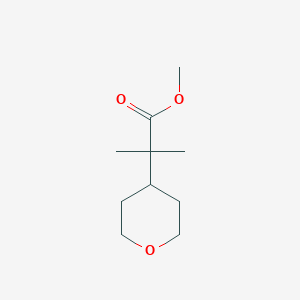
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
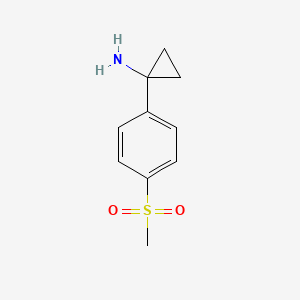
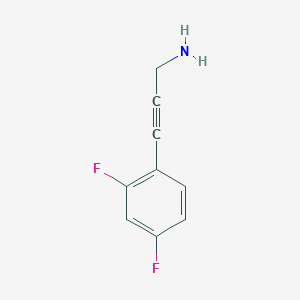
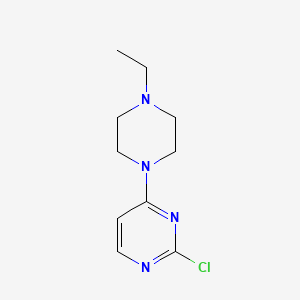
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
